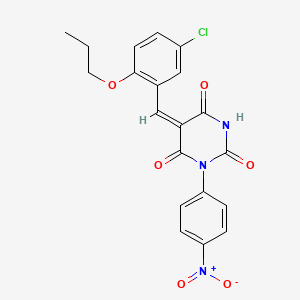
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide, also known as JNJ-17216498, is a small molecule antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a role in pain modulation, anxiety, and stress response. JNJ-17216498 has been studied extensively for its potential therapeutic applications in pain management, addiction, and mood disorders.
Mechanism of Action
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a role in pain modulation, anxiety, and stress response. N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide binds to the NOP receptor and blocks the binding of nociceptin/orphanin FQ peptide, which is the endogenous ligand of the receptor. This results in a reduction of pain perception and anxiety.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain perception, anxiety, and depression. It has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has a half-life of around 3 hours in rats and is metabolized primarily in the liver.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has a number of advantages for lab experiments. It is a highly selective antagonist of the NOP receptor, which makes it a useful tool for studying the role of the receptor in pain modulation, anxiety, and stress response. However, there are also limitations to using N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research on N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide. One area of interest is the potential therapeutic applications of the compound in pain management, addiction, and mood disorders. Further preclinical studies are needed to determine the efficacy and safety of the compound in these areas. Another area of interest is the development of new NOP receptor antagonists with improved pharmacokinetic properties, such as increased solubility and longer half-life. Finally, there is a need for further studies on the role of the NOP receptor in pain modulation, anxiety, and stress response, and the potential therapeutic applications of targeting the receptor in these areas.
Synthesis Methods
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with 4-morpholinylmethylpiperidinecarboxylic acid followed by a coupling reaction with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified using column chromatography and recrystallization. The yield of the synthesis process is typically around 40%.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in pain management, addiction, and mood disorders. In preclinical studies, N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to be effective in reducing neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to have anxiolytic and antidepressant effects. In addition, N-(2,4-difluorophenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been studied for its potential in treating drug addiction, particularly opioid addiction. It has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(morpholin-4-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O2/c18-13-4-5-16(15(19)11-13)20-17(23)22-6-2-1-3-14(22)12-21-7-9-24-10-8-21/h4-5,11,14H,1-3,6-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONCDBEGVWGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCOCC2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1-adamantyl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5459209.png)
![1-(3,4-dimethylbenzyl)-4-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5459216.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5459219.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5459235.png)
![4-ethyl-2-methyl-5-({1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5459245.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5459253.png)
![2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5459261.png)
![(2S*,4S*,5R*)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5459265.png)
![1-[1-(2-butoxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5459273.png)
![2-(2-furyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5459276.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(methylthio)acetamide](/img/structure/B5459291.png)
![N-[4-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5459294.png)